molecular formula C12H15NO2 B6601180 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 51942-46-2

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B6601180
CAS No.: 51942-46-2
M. Wt: 205.25 g/mol
InChI Key: VMEVMTWADQBDIT-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a substituted dihydroisoxazolol derivative characterized by a five-membered oxazole ring fused with a hydroxyl group at position 3. Its structure includes three methyl groups (at positions 3, 4, and 4) and a phenyl substituent at position 4. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antiviral, anticonvulsant, and anticancer properties. The trimethyl and phenyl substituents likely enhance its metabolic stability and influence intermolecular interactions, such as π-π stacking or hydrophobic effects .

Properties

IUPAC Name

3,4,4-trimethyl-5-phenyl-1,2-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-11(2,3)12(14,15-13-9)10-7-5-4-6-8-10/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEVMTWADQBDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1(C)C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504177
Record name 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51942-46-2
Record name 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,4-trimethyl-5-phenyl-4,5-dihydro-1,2-oxazole with an oxidizing agent to form the desired oxazoline ring . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Biological Activity/Notes Source (Evidence ID)
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol C₁₂H₁₅NO₂ 3,4,4-trimethyl, 5-phenyl Anticancer potential (hypothesized) N/A (Target Compound)
5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol C₁₈H₁₅NO₃ Benzofuran, 4-methylphenyl Antiviral, anticonvulsant
5-Trichloromethyl-4,5-dihydro-5-isoxazolol C₄H₄Cl₃NO₂ Trichloromethyl High reactivity (toxicological concerns)
3-Methyl-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol C₅H₆F₃NO₂ Trifluoromethyl, methyl Enhanced metabolic stability
5-(2,2-Dimethylpropyl)-4,5-dihydro-1,2-oxazol-5-ol C₈H₁₅NO₂ Neopentyl (bulky alkyl) Commercial availability
5-tert-Butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol C₁₃H₁₇NO₂ tert-Butyl, phenyl Steric hindrance effects
Key Observations:
  • Substituent Bulk and Solubility: Bulky groups like neopentyl (C₈H₁₅NO₂) and tert-butyl (C₁₃H₁₇NO₂) reduce solubility compared to the trimethyl-phenyl combination in the target compound .
  • Aromatic vs. Heteroaromatic Substituents: The benzofuran substituent (C₁₈H₁₅NO₃) introduces an oxygen-rich heteroaromatic system, which may improve interactions with biological targets like viral proteases .

Biological Activity

3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound characterized by its oxazoline ring structure. This compound has garnered attention in research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Cyclization with oxidizing agents : This method often employs hydrogen peroxide or potassium permanganate to facilitate the formation of the oxazoline ring.

Table 1: Common Synthetic Routes

MethodConditionsYield
OxidationHydrogen peroxideModerate
ReductionLithium aluminum hydrideHigh
Nucleophilic substitutionHalogens or alkylating agentsVariable

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antibacterial properties against several Gram-positive and Gram-negative bacteria. In particular, it has been tested against strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : There is emerging evidence suggesting that the compound may modulate inflammatory pathways, making it a candidate for further investigation in anti-inflammatory therapies.

Table 2: Summary of Biological Activities

Activity TypeOrganism TestedObserved Effect
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliModerate inhibition
Anti-inflammatoryVarious cell linesReduction in inflammatory markers

The biological effects of this compound are thought to involve interactions with specific molecular targets such as enzymes and receptors critical for various biochemical pathways. Its unique structure allows for selective binding to these targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antibacterial Efficacy Study : A recent study evaluated the antibacterial activity of various oxazoline derivatives including this compound using an agar disc diffusion method. Results indicated that this compound demonstrated significant inhibition against E. coli with an IC50 value comparable to established antibiotics .
  • Inflammation Model : In a controlled laboratory setting, the compound was tested on murine macrophage cell lines to assess its anti-inflammatory properties. The results showed a reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound .

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